molecular formula C8H19NO B15296228 (2-Methoxyethyl)(pentan-2-yl)amine

(2-Methoxyethyl)(pentan-2-yl)amine

Cat. No.: B15296228
M. Wt: 145.24 g/mol
InChI Key: UTOHCLCCCVRHRE-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)(pentan-2-yl)amine is an organic compound with the molecular formula C8H19NO It is a secondary amine characterized by the presence of a methoxyethyl group and a pentan-2-yl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyethyl)(pentan-2-yl)amine typically involves the reaction of 2-methoxyethylamine with a suitable alkylating agent. One common method is the alkylation of 2-methoxyethylamine with 2-bromopentane under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyethyl)(pentan-2-yl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxyethyl or pentan-2-yl group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (e.g., NaBr) or other alkylating agents can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or alcohols, while reduction can produce primary or secondary amines. Substitution reactions result in the formation of new substituted amines.

Scientific Research Applications

(2-Methoxyethyl)(pentan-2-yl)amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.

    Biology: The compound can be utilized in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals, including surfactants and corrosion inhibitors.

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)(pentan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl and pentan-2-yl groups contribute to the compound’s binding affinity and specificity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    (2-Methoxyethyl)(pentan-3-yl)amine: Similar in structure but with a different alkyl group position.

    (2-Methoxyethyl)(butan-2-yl)amine: Contains a butyl group instead of a pentyl group.

    (2-Methoxyethyl)(hexan-2-yl)amine: Contains a hexyl group instead of a pentyl group.

Uniqueness

(2-Methoxyethyl)(pentan-2-yl)amine is unique due to its specific combination of methoxyethyl and pentan-2-yl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

N-(2-methoxyethyl)pentan-2-amine

InChI

InChI=1S/C8H19NO/c1-4-5-8(2)9-6-7-10-3/h8-9H,4-7H2,1-3H3

InChI Key

UTOHCLCCCVRHRE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NCCOC

Origin of Product

United States

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